molecular formula C18H25N3O5 B5030366 2-{[3-(2-Octanoylhydrazinyl)-3-oxopropanoyl]amino}benzoic acid

2-{[3-(2-Octanoylhydrazinyl)-3-oxopropanoyl]amino}benzoic acid

Cat. No.: B5030366
M. Wt: 363.4 g/mol
InChI Key: ZFTCEOKHMSAOOC-UHFFFAOYSA-N
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Description

2-{[3-(2-Octanoylhydrazinyl)-3-oxopropanoyl]amino}benzoic acid is a complex organic compound with potential applications in various scientific fields. This compound features a benzoic acid core with an attached hydrazinyl and oxopropanoyl group, making it a unique molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[3-(2-Octanoylhydrazinyl)-3-oxopropanoyl]amino}benzoic acid typically involves multiple steps:

    Formation of the Hydrazinyl Intermediate: The initial step involves the reaction of octanoic acid with hydrazine to form the octanoylhydrazine intermediate.

    Oxopropanoyl Addition: The intermediate is then reacted with an oxopropanoyl chloride under controlled conditions to form the 3-(2-octanoylhydrazinyl)-3-oxopropanoyl intermediate.

    Coupling with Benzoic Acid: Finally, the intermediate is coupled with 2-aminobenzoic acid in the presence of a coupling agent like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) to yield the final product.

Industrial Production Methods

Industrial production of this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This might include the use of automated reactors, continuous flow systems, and advanced purification techniques like recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-{[3-(2-Octanoylhydrazinyl)-3-oxopropanoyl]amino}benzoic acid can undergo various chemical reactions, including:

    Oxidation: The hydrazinyl group can be oxidized to form corresponding oxides.

    Reduction: The oxopropanoyl group can be reduced to alcohols.

    Substitution: The benzoic acid moiety can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) can be used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically employed.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br₂) or nitric acid (HNO₃).

Major Products

    Oxidation: Formation of oxides and ketones.

    Reduction: Formation of alcohols and amines.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

2-{[3-(2-Octanoylhydrazinyl)-3-oxopropanoyl]amino}benzoic acid has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-{[3-(2-Octanoylhydrazinyl)-3-oxopropanoyl]amino}benzoic acid involves its interaction with specific molecular targets. The hydrazinyl group can form hydrogen bonds and interact with active sites of enzymes, potentially inhibiting their activity. The benzoic acid moiety can participate in various biochemical pathways, influencing cellular processes.

Comparison with Similar Compounds

Similar Compounds

    2-Amino benzoic acid derivatives: These compounds share the benzoic acid core but differ in their substituents, leading to varied biological activities.

    Hydrazinyl derivatives: Compounds with hydrazinyl groups are known for their reactivity and potential therapeutic applications.

Uniqueness

2-{[3-(2-Octanoylhydrazinyl)-3-oxopropanoyl]amino}benzoic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for targeted research and development in multiple scientific disciplines.

Properties

IUPAC Name

2-[[3-(2-octanoylhydrazinyl)-3-oxopropanoyl]amino]benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25N3O5/c1-2-3-4-5-6-11-15(22)20-21-17(24)12-16(23)19-14-10-8-7-9-13(14)18(25)26/h7-10H,2-6,11-12H2,1H3,(H,19,23)(H,20,22)(H,21,24)(H,25,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFTCEOKHMSAOOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCC(=O)NNC(=O)CC(=O)NC1=CC=CC=C1C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25N3O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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